molecular formula C8H5NO4S B579874 N-Formylsaccharin CAS No. 50978-45-5

N-Formylsaccharin

Cat. No. B579874
CAS RN: 50978-45-5
M. Wt: 211.191
InChI Key: LMPIFZSJKLLOLM-UHFFFAOYSA-N
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Description

N-Formylsaccharin is a reagent that has been shown to be efficient at chemoselective N-formylation of both primary and secondary amines . It is a solid, inexpensive, easy to handle, and stable compound .


Synthesis Analysis

N-Formylsaccharin is used in a mechanochemical acylation procedure. This protocol provides a valuable solvent-free alternative to existing processes and is highly beneficial in multi-step procedures due to its rapid and user-friendly workup .


Molecular Structure Analysis

The molecular formula of N-Formylsaccharin is C8H5NO4S, and its molecular weight is 211.19 .


Chemical Reactions Analysis

N-Formylsaccharin has been revealed to be an efficient and chemoselective formylating agent of amines. It can react under mild reaction conditions with short reaction times .


Physical And Chemical Properties Analysis

N-Formylsaccharin is a solid substance. It has a purity of more than 98.0% (GC). It is white to almost white in color and appears as a powder or crystal . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

  • Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin : N-Formylsaccharin, a readily available crystalline compound, has been used as an efficient CO source in palladium-catalyzed fluorocarbonylation of aryl halides. This process yields acyl fluorides, which can be transformed into various carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2013).

  • Phenoxycarbonylation of Aryl Iodides : N-Formylsaccharin was used as a CO surrogate in the phenoxycarbonylation of aryl iodides, facilitated by Pd/C catalyst in an environmentally benign solvent, propylene carbonate. This method allows for the synthesis of a range of phenyl esters under mild conditions (Gautam, Kathe, & Bhanage, 2017).

  • Alkoxycarbonylation of Alkenes : A palladium-catalyzed alkoxycarbonylation of alkenes using N-formylsaccharin as a CO surrogate has been reported. This method is notable for its ambient conditions and regioselective fashion, yielding branched products from styrene derivatives and linear esters from alkyl-substituted alkenes (Gehrtz, Hirschbeck, & Fleischer, 2015).

  • Synthesis of Glycoconjugates : N-Formylsaccharin's role in the synthesis of synthetic oligosaccharides and glycoconjugates, which are crucial in biological research and drug/vaccine discovery, has been explored. Challenges in routine preparation and new methodologies for oligosaccharide assembly have been discussed (Boltje, Buskas, & Boons, 2009).

  • Palladium-Catalyzed Reductive Carbonylation of Aryl Sulfonates : This study developed a method for Pd-catalyzed reductive carbonylation of aryl sulfonates using N-formylsaccharin as a CO surrogate, providing a practical method for synthesizing aldehydes from phenol derivatives (Konishi, Kumon, Yamaguchi, & Manabe, 2020).

  • Synthesis of α- and β-D-(1→6)-C-Disaccharides : N-formylsaccharin was involved in the synthesis of C-disaccharides, which are analogues of biologically active disaccharides. The study explored various synthesis methods for these compounds (Dondoni, Zuurmond, & Boscarato, 1997).

Safety And Hazards

N-Formylsaccharin poses no health hazard and requires no special precautions. It would offer no hazard beyond that of ordinary combustible materials .

Future Directions

N-Formylsaccharin is a promising candidate for large-scale preparation of formamides due to its efficiency, cost-effectiveness, and environmental friendliness . Its application in the field of organic chemistry, particularly in the acylation of amines, is expected to continue to be explored .

properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPIFZSJKLLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715600
Record name 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formylsaccharin

CAS RN

50978-45-5
Record name 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
287
Citations
T Ueda, H Konishi, K Manabe - Angewandte Chemie, 2013 - Wiley Online Library
… reductive carbonylation of aryl bromides with N-formylsaccharin, which works as an easily … In agreement with this reasoning, the use of N-formylsaccharin (2 d) 15 as a CO source …
Number of citations: 218 onlinelibrary.wiley.com
F Cuccu, F Basoccu, C Fattuoni, A Porcheddu - Molecules, 2022 - mdpi.com
… Cossy and co-workers, we chose N-formylsaccharin as a suitable solid reagent for running formylation reactions in a ball mill [34]. In addition, N-formylsaccharin is also an inexpensive, …
Number of citations: 1 www.mdpi.com
T Ueda, H Konishi, K Manabe - Organic letters, 2013 - ACS Publications
N-Formylsaccharin, an easily accessible crystalline compound, has been employed as an efficient CO source in Pd-catalyzed fluorocarbonylation of aryl halides to afford the …
Number of citations: 161 pubs.acs.org
Y Tan, J Lang, M Tang, J Li, P Mi, X Zheng - ChemistrySelect, 2021 - Wiley Online Library
… This review describes the research progress of the N-formylsaccharin as a newly efficient and environmentally friendly carbon monoxide (CO) surrogate in the carbonylation reactions …
P Gautam, P Kathe, BM Bhanage - Green chemistry, 2017 - pubs.rsc.org
… We also studied the effect of the concentration of N-formylsaccharin on the conversion and selectivity. Using 0.25 mmol and 0.30 mmol of N-formylsaccharin brings down the conversion …
Number of citations: 51 pubs.rsc.org
P Gautam, R Gupta, BM Bhanage - European Journal of …, 2017 - Wiley Online Library
… for the decarbonylation of N-formylsaccharin and to drive the … N-formylsaccharin on the conversion showed that the maximum conversion is effected with 0.5 mmol of N-formylsaccharin. …
T Cochet, V Bellosta, A Greiner, D Roche, J Cossy - Synlett, 2011 - thieme-connect.com
… Hence we report herein the use of N-formylsaccharin 1 as a powerful formylating agent. … Thus, when substrates containing both amino and hydroxy groups were treated with N-formylsaccharin …
Number of citations: 36 www.thieme-connect.com
VK Yadav, VP Srivastava, LDS Yadav - Synlett, 2016 - thieme-connect.com
… [9] Recently, Manabe and co-workers reported N-formylsaccharin as an efficient and advantageous … [1b] N-Formylsaccharin is a superior alternative to other available CO surrogates …
Number of citations: 16 www.thieme-connect.com
D Yu, F Xu, D Li, W Han - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… a) with N-formylsaccharin as the … N-formylsaccharin to 3.0 equiv. (Entry 8). Additionally, by using DIPEA instead of Et 3 N (tertiary amine promoting decarbonylation of N-formylsaccharin …
Number of citations: 14 onlinelibrary.wiley.com
X Fan, M Shi, Y Wei - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
A palladium‐catalyzed reductive and carbonylative cyclization of ortho‐iodo‐tethered methylenecyclopropanes (MCPs) using N‐formylsaccharin as CO source has been developed, …
Number of citations: 8 onlinelibrary.wiley.com

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